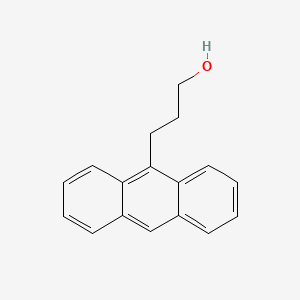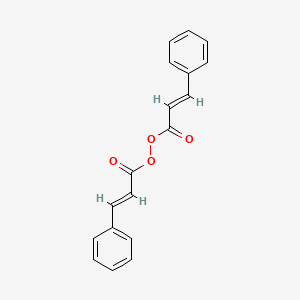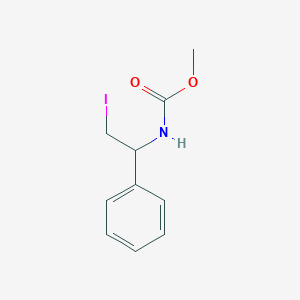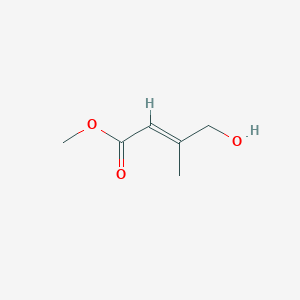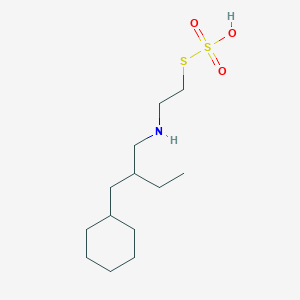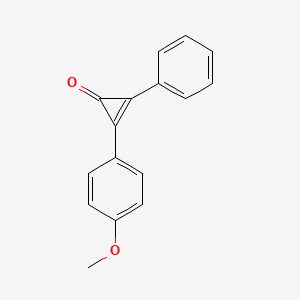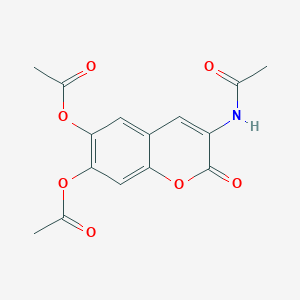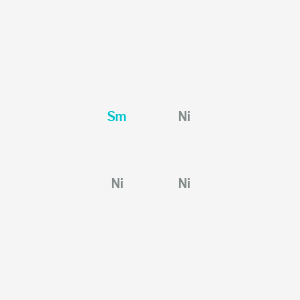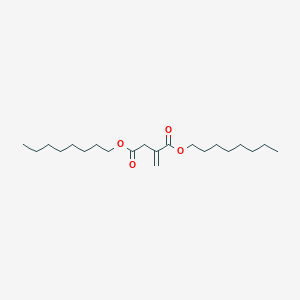![molecular formula C8H14O2 B14715770 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene CAS No. 20682-69-3](/img/structure/B14715770.png)
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of two allyl groups connected through an ethoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene can be achieved through the reaction of allyl alcohol with ethylene oxide in the presence of a base catalyst such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of allyl alcohol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where allyl alcohol and ethylene oxide are fed into a reactor containing a base catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The allyl groups can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while hydroboration requires borane reagents.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives or organoboranes.
Scientific Research Applications
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive allyl groups.
Mechanism of Action
The mechanism of action of 3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene involves its ability to undergo various chemical transformations due to the presence of reactive allyl groups. These groups can participate in addition, substitution, and polymerization reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparison with Similar Compounds
Similar Compounds
3-(2-Propyn-1-yloxy)-1-propene: Similar structure but with a propynyl group instead of an allyl group.
3-[2-(2-Methoxyethoxy)ethoxy]-1-propene: Contains a methoxyethoxy group, offering different reactivity and applications.
Uniqueness
3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene is unique due to its dual allyl groups connected through an ethoxy linkage, providing a balance of reactivity and stability. This structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
20682-69-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(1-prop-2-enoxyethoxy)prop-1-ene |
InChI |
InChI=1S/C8H14O2/c1-4-6-9-8(3)10-7-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChI Key |
XFJWHICSGRNOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


